Navitoclax-d8

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

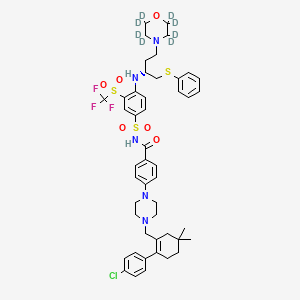

Navitoclax-d8 is a deuterated form of Navitoclax, an orally bioavailable small molecule inhibitor of B-cell lymphoma 2 (BCL-2) family proteins. This compound is used primarily in research settings to study the pharmacokinetics and pharmacodynamics of Navitoclax, as the deuterium atoms can help in tracing and quantifying the compound in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Navitoclax-d8 involves the incorporation of deuterium atoms into the Navitoclax molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is to use deuterated acetonitrile for protein precipitation and separation of Navitoclax and this compound using liquid chromatography .

Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes as the laboratory synthesis but on a larger scale. This involves optimizing reaction conditions to ensure high yield and purity of the deuterated compound. The use of advanced chromatographic techniques ensures the separation and purification of this compound from other by-products .

Chemical Reactions Analysis

Types of Reactions: Navitoclax-d8, like its non-deuterated counterpart, undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can also undergo reduction reactions, although these are less common.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride can be used.

Substitution: Nucleophilic reagents such as sodium azide or thiols are commonly used.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Navitoclax-d8 has a wide range of applications in scientific research, including:

Chemistry: Used as a tracer in studies involving the metabolism and degradation of Navitoclax.

Biology: Helps in understanding the interaction of Navitoclax with biological targets by tracking its distribution and concentration in biological systems.

Medicine: Used in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) of Navitoclax.

Industry: Employed in the development of new therapeutic agents by providing insights into the behavior of Navitoclax in various environments .

Mechanism of Action

Navitoclax-d8, like Navitoclax, targets the BCL-2 family of proteins, which are major regulators of apoptosis. By inhibiting these proteins, this compound promotes the activation of pro-apoptotic proteins such as Bax and Bak, leading to the induction of apoptosis in cancer cells. This mechanism is particularly effective in treating cancers that overexpress BCL-2 proteins .

Comparison with Similar Compounds

ABT-737: A precursor to Navitoclax, also a BCL-2 inhibitor but with poor bioavailability.

Obatoclax: Another BCL-2 inhibitor with a different structure and mechanism.

S63845: An MCL-1 inhibitor that can be used in combination with Navitoclax for enhanced efficacy .

Uniqueness of Navitoclax-d8: this compound is unique due to its deuterated nature, which allows for more precise pharmacokinetic studies. The presence of deuterium atoms makes it easier to trace and quantify the compound in biological systems, providing valuable insights into its behavior and interactions .

Biological Activity

Navitoclax-d8, a deuterated analog of Navitoclax (also known as ABT-263), is an investigational compound that functions as a potent inhibitor of the B-cell lymphoma 2 (BCL-2) family of proteins. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

This compound operates primarily through the inhibition of anti-apoptotic BCL-2 family proteins, including BCL-2 and BCL-xL. By binding to the BH3 domain of these proteins, it displaces pro-apoptotic factors like BIM, leading to mitochondrial outer membrane permeabilization (MOMP) and subsequent release of cytochrome c into the cytoplasm. This cascade triggers intrinsic apoptotic pathways, ultimately resulting in cancer cell death .

Key Mechanistic Insights:

- High Affinity Binding : this compound exhibits a high affinity for BCL-2 and BCL-xL but shows limited interaction with MCL-1, a related anti-apoptotic protein .

- Induction of Apoptosis : The compound effectively induces apoptosis in various cancer cell lines, including small cell lung cancer (SCLC) and acute lymphoblastic leukemia (ALL), by activating BAX translocation and caspase signaling pathways .

- Combination Therapies : Studies indicate that this compound enhances the efficacy of other anticancer agents, such as osimertinib in EGFR-mutant non-small cell lung cancer (NSCLC), by overcoming drug resistance through increased apoptosis .

Therapeutic Applications

This compound is being evaluated for its potential in treating several malignancies, particularly hematological cancers and solid tumors. Its applications include:

- Hematologic Malignancies : In combination with ruxolitinib for myelofibrosis patients who had suboptimal responses to prior therapies, this compound demonstrated promising results with improved overall survival rates .

- Solid Tumors : Clinical trials are investigating its use alongside docetaxel and other chemotherapeutics to enhance tumor response rates .

Clinical Studies

- Phase IB Study with Osimertinib :

- Combination with Docetaxel :

Preclinical Studies

Preclinical studies have validated the efficacy of this compound in various models:

- SCLC Models : In vitro studies indicated that this compound significantly induced apoptosis in SCLC cell lines through BAX activation and cytochrome c release .

- Breast Cancer Models : Research demonstrated that combining this compound with survivin inhibitors could enhance apoptotic signaling in resistant breast cancer cells .

Data Tables

Here is a summary table illustrating key findings from clinical studies involving this compound:

| Study Type | Combination Therapy | Objective Response Rate | Median Progression-Free Survival | Common Adverse Events |

|---|---|---|---|---|

| Phase IB (Osimertinib) | Osimertinib + this compound | 100% | 16.8 months | Lymphopenia, Thrombocytopenia |

| Phase I (Docetaxel) | Docetaxel + this compound | Partial Responses | N/A | Neutropenia, Fatigue |

Properties

IUPAC Name |

4-[4-[[2-(4-chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(2R)-4-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H55ClF3N5O6S3/c1-46(2)20-18-42(34-8-12-37(48)13-9-34)36(31-46)32-55-22-24-56(25-23-55)39-14-10-35(11-15-39)45(57)53-65(60,61)41-16-17-43(44(30-41)64(58,59)47(49,50)51)52-38(19-21-54-26-28-62-29-27-54)33-63-40-6-4-3-5-7-40/h3-17,30,38,52H,18-29,31-33H2,1-2H3,(H,53,57)/t38-/m1/s1/i26D2,27D2,28D2,29D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLYAXFNOILIKPP-YSUYZUONSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=C(C1)CN2CCN(CC2)C3=CC=C(C=C3)C(=O)NS(=O)(=O)C4=CC(=C(C=C4)NC(CCN5CCOCC5)CSC6=CC=CC=C6)S(=O)(=O)C(F)(F)F)C7=CC=C(C=C7)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(OC(C(N1CC[C@H](CSC2=CC=CC=C2)NC3=C(C=C(C=C3)S(=O)(=O)NC(=O)C4=CC=C(C=C4)N5CCN(CC5)CC6=C(CCC(C6)(C)C)C7=CC=C(C=C7)Cl)S(=O)(=O)C(F)(F)F)([2H])[2H])([2H])[2H])([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H55ClF3N5O6S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

982.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.